7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino or cyano groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. .
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and enzyme inhibition
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases such as cancer and bacterial infections
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules and its potential as a molecular probe
Mechanism of Action
The mechanism of action of 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-cyanopyrazolo[1,5-a]pyrimidine: A precursor in the synthesis of 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits antibacterial activity against gram-positive and gram-negative bacteria.
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Shows good antibacterial activity against Escherichia coli and Salmonella enterica.
Uniqueness
This compound is unique due to its dual functionality as both an antimicrobial and anticancer agent. Its ability to inhibit CDK2 and induce apoptosis in cancer cells, along with its antimicrobial properties, makes it a valuable compound for further research and development .
Properties
IUPAC Name |
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-1-4-2-12-8-5(7(11)15)3-13-14(8)6(4)10/h2-3H,10H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHLAKYMPSYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C=NN2C(=C1C#N)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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